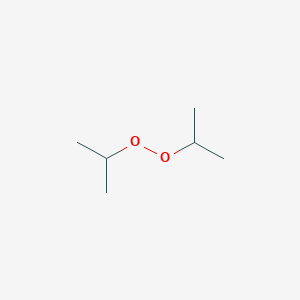

Peroxide, bis(1-methylethyl)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peroxide, bis(1-methylethyl) is a useful research compound. Its molecular formula is C6H14O2 and its molecular weight is 118.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality Peroxide, bis(1-methylethyl) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Peroxide, bis(1-methylethyl) including the price, delivery time, and more detailed information at info@benchchem.com.

常见问题

Basic Research Questions

Q. What standardized methods are recommended for detecting peroxide formation in bis(1-methylethyl) peroxide (DCP), and how should conflicting test results be resolved?

- Method A (Test Strips): Use peroxide-specific test strips (e.g., JT Baker, Sigma/Aldrich) for routine detection. Follow manufacturer instructions, noting that strips are most reliable for simple ethers like diethyl ether but may require validation for DCP .

- Method B (Iodide Test): Perform iodide titration for quantitative analysis. A positive result (yellow-brown color change) indicates peroxide levels >10 ppm, necessitating stabilization or disposal .

- Conflict Resolution: If results contradict, cross-validate using both methods. For DCP, prioritize Method B due to its higher accuracy for complex organic peroxides. Retest after stabilization (e.g., adding inhibitors like BHT) .

Q. What are the critical storage protocols to minimize peroxide accumulation in DCP during long-term laboratory use?

- Inert Atmosphere: Store under nitrogen or argon to suppress radical-initiated peroxide formation .

- Labeling: Record dates of receipt, opening, and discard (max retention time: 6 months post-opening). Include peroxide test dates/results .

- Evaporation Control: Monitor container volume; evaporative loss concentrates peroxides. Test before each use .

Q. How should researchers safely deactivate DCP with elevated peroxide levels (>10 ppm)?

- Stabilization: Dilute with inert solvents (e.g., mineral oil) to reduce peroxide concentration.

- Destruction: For small quantities, use Fenton’s reagent (Fe²⁺ + H₂O₂) under controlled conditions. For bulk amounts, engage hazardous materials contractors .

Advanced Research Questions

Q. What experimental designs are suitable for evaluating the thermal hazards of DCP in the presence of metal ions or acids?

- Thermal Analysis: Use TGA-DSC to identify decomposition onset temperatures. For example, DCP decomposes exothermically at ~120°C, but presence of Fe³⁺ or H₂SO₄ lowers this threshold to 80–90°C .

- Kinetic Modeling: Apply Friedman or Ozawa-Flynn-Wall methods to calculate activation energy (Ea). Studies show Ea decreases by 15–20% in acidic environments, indicating higher reactivity .

Q. How can computational models predict DCP decomposition pathways under varying experimental conditions?

- DFT Calculations: Simulate radical cleavage mechanisms (e.g., O-O bond dissociation) to identify dominant decomposition products (e.g., acetophenone, cumene alcohol).

- Risk Assessment: Integrate thermokinetic data (e.g., SADT – Self-Accelerating Decomposition Temperature) into models to predict safe handling thresholds .

Q. What structural factors in DCP influence its propensity for peroxide formation, and how can these inform experimental design?

- Radical Stability: Tertiary C-H bonds in the isopropyl groups are prone to abstraction, initiating peroxidation. Compare with primary/secondary peroxides to assess relative stability .

- Polymer Cross-Linking: Monitor residual DCP in polymer matrices; unreacted peroxide can decompose post-synthesis, altering material properties. Use FTIR or HPLC for quantification .

Q. How do environmental factors (e.g., UV light, humidity) affect DCP’s stability in laboratory settings?

- Photolysis Studies: Expose DCP to UV (254 nm) and measure peroxide accumulation via iodometry. Results show a 30% increase in peroxides after 48 hours .

- Humidity Control: Store in desiccators; moisture catalyzes hydrolysis, generating reactive intermediates .

Q. Methodological Tables

Table 1: Thermal Decomposition Data for DCP Under Contaminant Influence

Table 2: Recommended Testing Frequency for DCP in Lab Settings

| Storage Duration | Testing Frequency | Acceptable Peroxide Level |

|---|---|---|

| <3 months | Every 30 days | ≤10 ppm |

| 3–6 months | Before each use | ≤10 ppm |

| >6 months | Dispose immediately | N/A |

| Source: EH&S Guidelines (2022) |

属性

CAS 编号 |

16642-57-2 |

|---|---|

分子式 |

C6H14O2 |

分子量 |

118.17 g/mol |

IUPAC 名称 |

2-propan-2-ylperoxypropane |

InChI |

InChI=1S/C6H14O2/c1-5(2)7-8-6(3)4/h5-6H,1-4H3 |

InChI 键 |

NFPBWZOKGZKYRE-UHFFFAOYSA-N |

SMILES |

CC(C)OOC(C)C |

规范 SMILES |

CC(C)OOC(C)C |

Key on ui other cas no. |

16642-57-2 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。